An In-depth Technical Guide to 1-Fluoro-2-isopropoxybenzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Fluoro-2-isopropoxybenzene: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2][3] Fluorinated building blocks are instrumental in fine-tuning the physicochemical and pharmacokinetic properties of lead compounds, often enhancing metabolic stability, binding affinity, and membrane permeability.[2][3] This guide provides a comprehensive technical overview of 1-Fluoro-2-isopropoxybenzene, a valuable reagent and structural motif for researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, spectroscopic signatures, synthesis protocols, and its role as a precursor in the synthesis of more complex, biologically active molecules.
Molecular and Physicochemical Profile
1-Fluoro-2-isopropoxybenzene, also known as 2-fluoroisopropoxybenzene, is an aromatic ether characterized by the presence of a fluorine atom and an isopropoxy group on adjacent carbons of a benzene ring. This substitution pattern imparts specific steric and electronic properties that are of significant interest in synthetic chemistry.
The fluorine atom, with its high electronegativity, and the bulky isopropoxy group influence the molecule's reactivity and intermolecular interactions. These features are critical for its application as a building block in the synthesis of targeted therapeutic agents.
Table 1: Core Identifiers and Physicochemical Properties
| Parameter | Value | Source |
| CAS Number | 1160293-58-2 | [4][5][6] |
| Molecular Formula | C₉H₁₁FO | [4][5] |
| Molecular Weight | 154.18 g/mol | [4][5] |
| Predicted LogP | 2.61290 | [5] |
| Polar Surface Area (PSA) | 9.23 Ų | [5] |
| Synonyms | 1-fluoro-2-isopropoxibenceno, 2-fluoroisopropoxybenzene | [5] |
Spectroscopic Characterization: A Predictive Analysis
Definitive structural elucidation relies on a combination of spectroscopic techniques. While specific experimental spectra for 1-Fluoro-2-isopropoxybenzene are not publicly disseminated, we can predict the expected spectral characteristics based on its molecular structure. This predictive approach is a fundamental exercise for any scientist working with novel or specialized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[7]
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. We would expect to see signals corresponding to the aromatic protons and the protons of the isopropoxy group. The aromatic region (typically δ 6.5-8.0 ppm) will show a complex multiplet pattern due to the dissymmetry of the substitution. The isopropyl methine proton (-CH) will appear as a septet, while the two equivalent methyl groups (-CH₃) will present as a doublet.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of chemically non-equivalent carbon atoms. We anticipate nine distinct signals, corresponding to the six aromatic carbons and the three carbons of the isopropoxy group. The carbon atom bonded to fluorine will exhibit a large coupling constant (¹JCF), a characteristic feature of fluorinated aromatics.
-
¹⁹F NMR: This technique is highly specific for fluorine-containing compounds. A single resonance would be expected for the single fluorine atom on the aromatic ring.
Table 2: Predicted NMR Spectral Data for 1-Fluoro-2-isopropoxybenzene
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~6.8 - 7.2 | Multiplet | 4H, Aromatic protons |
| ~4.5 | Septet | 1H, Isopropyl -CH | |
| ~1.3 | Doublet | 6H, Isopropyl -CH₃ | |
| ¹³C | ~140 - 160 (d, ¹JCF ≈ 245 Hz) | Doublet | C-F |
| ~145 - 155 | Singlet | C-O | |
| ~115 - 125 | Multiplets | Aromatic C-H | |
| ~70 | Singlet | Isopropyl -CH | |
| ~22 | Singlet | Isopropyl -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] Key expected absorptions for 1-Fluoro-2-isopropoxybenzene would include C-O ether stretching, C-F stretching, and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.[7] For 1-Fluoro-2-isopropoxybenzene, the molecular ion peak (M⁺) would be observed at m/z = 154.18. Fragmentation patterns would likely involve the loss of the isopropyl group or other characteristic cleavages.
Synthesis and Reactivity
Williamson Ether Synthesis: A Validated Protocol
The most direct and reliable method for preparing 1-Fluoro-2-isopropoxybenzene is through a nucleophilic aromatic substitution reaction, specifically the Williamson ether synthesis.[8] This well-established reaction involves the alkylation of a phenol with an alkyl halide in the presence of a base.
The causality behind this choice is clear: the reaction is high-yielding, uses readily available starting materials, and the conditions are generally mild. The base is critical for deprotonating the phenol, generating the more nucleophilic phenoxide ion required to attack the electrophilic carbon of the alkyl halide.
Experimental Protocol: Synthesis of 1-Fluoro-2-isopropoxybenzene
-
Reactant Preparation: To a solution of 2-Fluorophenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or Acetone), add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.).
-
Nucleophile Generation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the 2-fluorophenoxide anion. The absence of the acidic phenolic proton can be monitored by thin-layer chromatography (TLC).
-
Alkylation: Add 2-bromopropane or 2-iodopropane (1.1-1.2 eq.) to the reaction mixture.
-
Reaction: Heat the mixture (typically 60-80 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-Fluoro-2-isopropoxybenzene.
Caption: Williamson Ether Synthesis Workflow.
Reactivity Profile
The benzene ring of 1-Fluoro-2-isopropoxybenzene is activated towards electrophilic aromatic substitution. Both the fluorine and isopropoxy groups are ortho-, para-directing activators. However, the isopropoxy group is a stronger activator than fluorine. The positions ortho and para to the isopropoxy group (positions 3, 5, and 1) are the most likely sites for substitution. Steric hindrance from the bulky isopropoxy group may disfavor substitution at position 3, making positions 1 (already substituted by fluorine) and 5 the most probable sites for further functionalization.
Applications in Research and Drug Development
The true value of 1-Fluoro-2-isopropoxybenzene lies in its role as a versatile intermediate. The strategic placement of fluorine can significantly enhance a drug candidate's profile by:
-
Blocking Metabolic Oxidation: The strong C-F bond can prevent metabolic breakdown at that position, increasing the drug's half-life.[1]
-
Modulating pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, which can be crucial for target binding or solubility.[2][3]
-
Enhancing Binding Affinity: Fluorine can participate in favorable intermolecular interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets.[9]
This building block can be incorporated into larger molecules through further reactions on the aromatic ring or by using it as a starting point for more complex syntheses.
Caption: Role in Drug Discovery Pipeline.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-Fluoro-2-isopropoxybenzene is not widely available, safe handling practices can be inferred from data on structurally related compounds like 1-fluoro-2-nitrobenzene and 1-fluoro-2-iodobenzene.[10][11] It should be handled with the appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
Table 3: Recommended Handling and Storage
| Aspect | Recommendation | Rationale |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. | To prevent eye and skin contact.[10][11] |
| Ventilation | Use in a chemical fume hood. | To avoid inhalation of vapors.[11] |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area. | To prevent degradation and ensure stability.[11] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | To avoid vigorous or hazardous reactions.[10] |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental safety and compliance. |
Conclusion
1-Fluoro-2-isopropoxybenzene is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its unique combination of a fluorine atom and an isopropoxy group on an aromatic ring provides a valuable scaffold for the synthesis of novel molecules with potentially enhanced therapeutic properties. Understanding its physicochemical characteristics, spectroscopic signatures, and synthetic pathways is essential for leveraging its full potential in the complex and demanding field of drug discovery. This guide serves as a foundational resource for researchers aiming to innovate and advance the development of next-generation therapeutics.
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